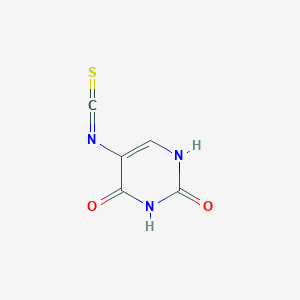
5-isothiocyanato-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-isothiocyanato-1H-pyrimidine-2,4-dione is a chemical compound with the molecular formula C5H3N3O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
The synthesis of 5-isothiocyanato-1H-pyrimidine-2,4-dione typically involves the reaction of a pyrimidine derivative with an isothiocyanate reagent. One common method includes the reaction of 5-amino-1H-pyrimidine-2,4-dione with thiophosgene under controlled conditions to introduce the isothiocyanate group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-isothiocyanato-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Condensation Reactions: It can react with amines to form thiourea derivatives.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic compounds.
Common reagents used in these reactions include amines, alcohols, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-isothiocyanato-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-isothiocyanato-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
5-isothiocyanato-1H-pyrimidine-2,4-dione can be compared with other similar compounds, such as:
5-amino-1H-pyrimidine-2,4-dione: The precursor in its synthesis.
5-thiocyanato-1H-pyrimidine-2,4-dione: A related compound with a thiocyanate group instead of an isothiocyanate group.
5-chloro-1H-pyrimidine-2,4-dione: Another derivative with a chlorine substituent.
The uniqueness of this compound lies in its isothiocyanate group, which imparts distinct reactivity and potential biological activities compared to its analogs.
Properties
CAS No. |
7702-88-7 |
|---|---|
Molecular Formula |
C5H3N3O2S |
Molecular Weight |
169.16 g/mol |
IUPAC Name |
5-isothiocyanato-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H3N3O2S/c9-4-3(7-2-11)1-6-5(10)8-4/h1H,(H2,6,8,9,10) |
InChI Key |
NFKMDNBGXPAUCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















